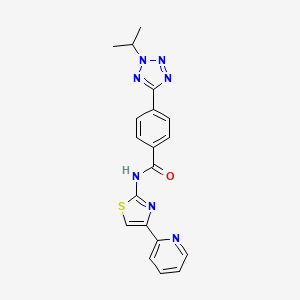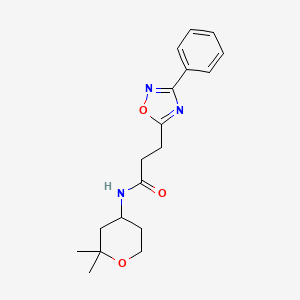![molecular formula C18H13NO5S2 B12165464 (4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B12165464.png)
(4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyphenyl group, and a phenoxyacetic acid moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with a hydroxyphenyl halide.
Formation of the Phenoxyacetic Acid Moiety: The final step involves the esterification of the intermediate with chloroacetic acid under acidic conditions to form the phenoxyacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the thiazolidinone ring, potentially converting the carbonyl group to a hydroxyl group.
Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated thiazolidinone derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
科学研究应用
Chemistry
In chemistry, (4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. The thiazolidinone ring is known to interact with various enzymes, potentially inhibiting their activity and making the compound a candidate for drug development.
Medicine
In medicine, the compound’s potential anti-inflammatory and antimicrobial properties are of interest. Studies are ongoing to evaluate its efficacy and safety in treating various conditions.
Industry
Industrially, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes. The thiazolidinone ring can form covalent bonds with the active sites of enzymes, inhibiting their function. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
(4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
(4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)butyric acid: Similar structure but with a butyric acid moiety.
Uniqueness
The uniqueness of (4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activity make it a compound of significant interest in various fields of research.
属性
分子式 |
C18H13NO5S2 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
2-[4-[(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H13NO5S2/c20-13-3-1-2-12(9-13)19-17(23)15(26-18(19)25)8-11-4-6-14(7-5-11)24-10-16(21)22/h1-9,20H,10H2,(H,21,22)/b15-8- |
InChI 键 |
ZYUZRBAYVNYFQG-NVNXTCNLSA-N |
手性 SMILES |
C1=CC(=CC(=C1)O)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/SC2=S |
规范 SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12165388.png)
![Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12165391.png)




![N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide](/img/structure/B12165423.png)
![5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12165434.png)
![1-{4-[2-Hydroxy-3-(2-methylpiperidyl)propoxy]phenyl}propan-1-one](/img/structure/B12165442.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B12165447.png)
![N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide](/img/structure/B12165449.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B12165456.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B12165460.png)
![N'-[(Z)-(2-bromophenyl)methylidene]-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12165463.png)
